molecular formula C17H35NO5 B606735 CM-10-18 CAS No. 1159614-57-9

CM-10-18

Katalognummer: B606735
CAS-Nummer: 1159614-57-9
Molekulargewicht: 333.469
InChI-Schlüssel: VLVMPUBHMJVGPH-QKPAOTATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CM-10-18 is a hydroxylated derivative of the imino sugar 1-deoxynojirimycin (DNJ), designed to inhibit endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the maturation of viral envelope glycoproteins in host cells, making them a strategic target for antiviral therapy. By competitively inhibiting these enzymes, this compound disrupts viral glycoprotein folding, thereby reducing viral replication and secretion .

Preclinical studies highlight this compound’s efficacy against multiple hemorrhagic fever viruses, including Dengue virus (DENV), Ebola virus (EBOV), and Marburg virus (MARV). In DENV-infected AG129 mice, this compound reduced viral load and delayed disease progression, with a 40% survival rate at 75 mg/kg . Pharmacokinetic (PK) studies in mice demonstrated favorable bioavailability (56%) and a moderate elimination half-life (T1/2 = 2.63 h), outperforming earlier imino sugars like miglustat (NBDNJ) .

Eigenschaften

CAS-Nummer

1159614-57-9

Molekularformel

C17H35NO5

Molekulargewicht

333.469

IUPAC-Name

(2R,3R,4R,5S)-1-(7-ethyl-7-hydroxynonyl)-2-(hydroxymethyl)-3,4,5-piperidinetriol

InChI

InChI=1S/C17H35NO5/c1-3-17(23,4-2)9-7-5-6-8-10-18-11-14(20)16(22)15(21)13(18)12-19/h13-16,19-23H,3-12H2,1-2H3/t13-,14+,15-,16-/m1/s1

InChI-Schlüssel

VLVMPUBHMJVGPH-QKPAOTATSA-N

SMILES

O[C@@H]1[C@@H](CO)N(CCCCCCC(O)(CC)CC)C[C@H](O)[C@H]1O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CM-10-18;  CM-10-18;  CM-10-18;  CM-1018;  CM-1018;  CM-1018.

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

CM-10-18 belongs to the imino sugar class, which includes compounds like CM-9-78, IHVR derivatives (IHVR11029, IHVR17028, IHVR19029), and approved drugs such as miglustat (Zavesca) and miglitol (Lyset). Below is a comparative analysis of their properties:

Compound Target Enzymes (IC50) Antiviral EC50 (DENV) Spectrum Key Advantages
This compound α-Glucosidase I: 0.46 μM; II: 1.55 μM 1.1 μM (A549 cells) DENV, EBOV, MARV Broad-spectrum activity, improved PK (T1/2 = 2.63 h), synergy with ribavirin
CM-9-78 α-Glucosidase I: 0.42 μM; II: 2.63 μM 1.5 μM (A549 cells) DENV, WNV Similar PK profile to this compound but lower potency against α-glucosidase II
IHVR11029 Not reported Not reported DENV, EBOV, MARV, RVFV Enhanced potency and spectrum; reduces mortality in EBOV/MARV mice
Miglustat (NBDNJ) α-Glucosidase I/II: >10 μM >100 μM Limited antiviral activity Approved for Gaucher disease but poor antiviral efficacy; short T1/2 (1.34 h)

Mechanistic and Pharmacokinetic Differences

  • Enzyme Inhibition : this compound exhibits superior inhibition of α-glucosidase II compared to CM-9-78 (IC50 = 1.55 μM vs. 2.63 μM), which correlates with its lower EC50 against DENV .
  • Antiviral Spectrum : While this compound and CM-9-78 primarily target flaviviruses (e.g., DENV, WNV), the IHVR derivatives show expanded activity against filoviruses (EBOV, MARV) and Rift Valley fever virus (RVFV) due to optimized structural modifications .
  • Pharmacokinetics : this compound’s oral bioavailability (56%) and T1/2 (2.63 h) surpass miglustat’s rapid clearance (T1/2 = 1.34 h), enabling less frequent dosing .

Synergy with Ribavirin

This compound demonstrates synergistic effects with ribavirin, a nucleoside analogue. In DENV-infected A549 cells, the combination reduced viral replication synergistically (MacSynergy score = 111), lowering the effective dose of both drugs . This synergy is attributed to dual targeting: this compound disrupts viral glycoprotein processing, while ribavirin inhibits viral RNA synthesis.

Toxicity and Tolerability

In contrast, older imino sugars like miglustat are associated with gastrointestinal side effects, limiting their antiviral utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CM-10-18
Reactant of Route 2
Reactant of Route 2
CM-10-18

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.